tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-9(2,3)14-8(13)10-5-4-7-11-6-12-15-7/h6H,4-5H2,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKPNWASHHUMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=NO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxadiazole derivative. One common method involves the use of tert-butylamidoxime and an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, resulting in the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the carbamate group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or the ethyl chain are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler carbamate derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate serves as a versatile building block for the synthesis of more complex molecules. Its structural characteristics facilitate the development of new materials and catalysts .
The compound has been investigated for various biological activities:
- Antimicrobial Properties : Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity against pathogens such as Mycobacterium bovis, which is crucial for tuberculosis treatment .
- Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells), potentially making it a candidate for cancer therapeutics .
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 0.65 | Apoptosis via p53 activation |
| Antimicrobial | Mycobacterium bovis | - | Inhibition of fatty acid biosynthesis |
Medicine
In medicinal chemistry, the compound is being explored as a scaffold for designing enzyme inhibitors and other therapeutic agents. Its ability to mimic biological structures allows it to interact with specific molecular targets effectively .
Industrial Applications
This compound is also being utilized in the development of specialty chemicals and advanced materials. Its unique properties may enhance thermal stability and resistance to degradation, making it suitable for various industrial applications .
Case Studies
Several studies highlight the potential applications of this compound:
- Antitubercular Agents : A study demonstrated that oxadiazole derivatives significantly inhibited Mycobacterium bovis in both active and dormant states through molecular docking studies that indicated strong binding affinity to essential enzymes involved in mycolic acid biosynthesis .
- Cancer Therapeutics : Investigations into the compound's effects on cancer cell lines have shown promising results in inducing apoptosis via mechanisms involving p53 activation and caspase pathways .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to mimic certain biological structures, allowing the compound to bind to and inhibit the activity of target proteins. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Substituents on the Oxadiazole Ring
- tert-Butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate (CAS 1956437-61-8) The oxadiazole ring bears a trifluoromethyl (-CF₃) group, enhancing electron-withdrawing effects and metabolic stability. Synthetic Yield: ~44–55% via alkylation of tert-butyl carbamate intermediates .
- tert-Butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate (CAS 1803599-61-2) A dimethylamino (-N(CH₃)₂) group replaces hydrogen on the oxadiazole, introducing basicity and altering solubility. This modification may enhance interactions with acidic residues in enzyme active sites . Purity: ≥95% (HPLC), with a molecular weight of 256.3 g/mol .
Linker Modifications
- tert-Butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate (CAS 497106-85-1) Features a branched 4-carbon linker with a methyl group, increasing steric bulk. Molecular Formula: C₁₂H₂₁N₃O₃ .
- tert-Butyl (S,Z)-(((tert-butoxycarbonyl)amino)(2-(3-(1-decyl-1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)methylene)carbamate (5n) Incorporates a pyrrolidine-indole-oxadiazole hybrid scaffold. The extended hydrophobic decyl chain enhances membrane permeability but may reduce aqueous solubility . Synthetic Yield: 34% via multi-step coupling and cyclization .
Physicochemical Properties
Key Research Findings
Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the oxadiazole ring improve metabolic stability but reduce solubility. Conversely, electron-donating groups (e.g., -N(CH₃)₂) enhance solubility and target engagement .
Linker Optimization : Short ethyl linkers favor rigidity and target specificity, while branched or elongated chains improve membrane permeability at the cost of synthetic complexity .
Biological Relevance : Hydrophobic substituents (e.g., decyl chains in indole hybrids) are critical for inhibiting lipid-associated enzymes like SphK1 .
Biological Activity
The compound tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate is part of a class of oxadiazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group attached to a carbamate moiety and an oxadiazole ring, which is known for its bioisosteric properties that can influence biological interactions.
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related compounds with the oxadiazole ring showed moderate activity against various cancer cell lines, with IC50 values around 92.4 µM against a panel of eleven cancer types, including colon and lung cancers . The mechanism of action often involves the inhibition of key enzymes or pathways critical for cancer cell survival.
Antimicrobial Properties
Compounds containing the oxadiazole structure have also been explored for their antimicrobial activities. A related study found that modifications to the oxadiazole structure could enhance potency against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens in clinical settings . The biological activity is often attributed to their ability to disrupt microbial cell functions.
Enzyme Inhibition
The biological activity of these compounds extends to enzyme inhibition. For example, oxadiazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases . The inhibition potency varies among derivatives, highlighting the importance of structural modifications.
Study 1: Anticancer Efficacy
In a recent investigation into the anticancer efficacy of oxadiazole derivatives, researchers synthesized several compounds based on the oxadiazole framework. The study reported that certain derivatives exhibited potent antiproliferative effects in vitro, leading to apoptosis in cancer cells through mitochondrial pathways . The findings suggest that the incorporation of the oxadiazole ring enhances anticancer activity by targeting mitochondrial functions.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The results indicated that specific modifications to the oxadiazole structure significantly improved antibacterial activity, with some compounds achieving MIC values as low as 125 µM against M. tuberculosis . This highlights the potential for developing new antibiotics based on oxadiazole scaffolds.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Compounds may inhibit critical enzymes involved in cancer metabolism or microbial survival.
- Cell Cycle Disruption : By interfering with mitotic processes, these compounds can induce cell death in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate, and how can yield and purity be maximized?
The synthesis typically involves coupling a carbamate precursor (e.g., tert-butyl chloroformate) with an oxadiazole-containing amine under basic conditions. Key steps include:
- Base selection : Triethylamine or DIEA (N,N-diisopropylethylamine) is used to deprotonate the amine and drive carbamate formation .
- Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents, but polar aprotic solvents like DMF may improve solubility of intermediates .
- Catalysis : Acidic catalysts like HClO4-SiO2 can accelerate oxadiazole ring formation .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization ensures purity. LC-MS and TLC (Rf tracking) are critical for monitoring reaction progress .
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the carbamate (-OCONH-) and oxadiazole (C=N-O) moieties. For stereochemical analysis, 2D NMR (COSY, NOESY) may be required .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 298 [M+Na]+ as in oxadiazole derivatives) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, especially for polymorph studies .
Q. How can reaction intermediates be stabilized during synthesis?
- Temperature control : Oxadiazole formation is exothermic; maintaining 80°C with reflux prevents side reactions .
- Protective groups : The tert-butyl carbamate group is stable under acidic/basic conditions but can be cleaved with TFA for further functionalization .
- Inert atmosphere : Use of nitrogen/argon prevents oxidation of sensitive intermediates like thiols or amines .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Replace the oxadiazole with other heterocycles (e.g., 1,3,4-thiadiazole) or modify the ethyl linker’s length to assess biological activity .
- Fluorine scanning : Introduce fluorine atoms at strategic positions (e.g., phenyl rings) to study electronic effects on binding affinity .
- Biological assays : Pair synthetic modifications with enzyme inhibition (e.g., kinase assays) or cellular uptake studies to correlate structure with function .
Q. How can contradictions in biological activity data (e.g., inconsistent IC50 values) be resolved?
- Assay standardization : Validate protocols across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Solubility checks : Use DLS (dynamic light scattering) to confirm compound solubility in assay buffers; precipitation can falsely lower activity .
- Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity measurements .
Q. What computational methods are effective for predicting this compound’s target interactions?
- Molecular docking : Software like AutoDock Vina models binding poses with proteins (e.g., kinases) using oxadiazole’s hydrogen-bonding motifs .
- MD simulations : GROMACS or AMBER simulate ligand-protein stability over time, highlighting key residues for mutagenesis validation .
- QSAR models : Machine learning (e.g., Random Forest) links physicochemical descriptors (logP, polar surface area) to activity data for predictive design .
Q. How can experimental design (DoE) optimize reaction conditions with minimal trials?
- Factorial design : Vary factors like temperature (60–100°C), catalyst loading (0.1–1.0 eq), and solvent polarity (THF vs. DCM) in a 2³ factorial setup to identify critical parameters .
- Response surface methodology (RSM) : Model interactions between variables (e.g., base strength vs. reaction time) to maximize yield .
- PAT (Process Analytical Technology) : In-line FTIR monitors carbamate formation in real time, reducing offline sampling .
Q. What strategies mitigate stability issues during long-term storage?
- Lyophilization : Freeze-drying under vacuum preserves hygroscopic compounds .
- Stabilizer additives : Use antioxidants (e.g., BHT) or chelating agents (EDTA) to prevent oxidation/metal-catalyzed degradation .
- Packaging : Store under nitrogen in amber glass vials at –20°C to limit light/oxygen exposure .
Methodological Notes
- Contradictory evidence : While some studies use DCM for carbamate synthesis , others prefer THF for oxadiazole intermediates . Researchers should test both solvents empirically.
- Advanced tools : AI-driven platforms (e.g., COMSOL Multiphysics) enable virtual screening of reaction parameters, reducing lab trial costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
